molecular formula C13H12N2 B8116499 1-Ethyl-4-(3-ethynyl-phenyl)-1H-pyrazole

1-Ethyl-4-(3-ethynyl-phenyl)-1H-pyrazole

Cat. No.: B8116499
M. Wt: 196.25 g/mol
InChI Key: HLTWISZNFKFBLA-UHFFFAOYSA-N
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Description

1-Ethyl-4-(3-ethynyl-phenyl)-1H-pyrazole is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This particular compound features an ethyl group at the 4-position and a 3-ethynyl-phenyl group attached to the pyrazole ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as ethyl acetoacetate and hydrazine hydrate.

  • Reaction Steps:

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions may involve the replacement of hydrogen atoms on the pyrazole ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various halogenating agents, such as bromine (Br2) or iodine (I2)

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones

  • Reduction: Alcohols or amines

  • Substitution: Halogenated pyrazoles

Scientific Research Applications

  • Chemistry: 1-Ethyl-4-(3-ethynyl-phenyl)-1H-pyrazole is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: Research has explored its use in drug discovery, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Ethyl-4-(3-ethynyl-phenyl)-1H-pyrazole exerts its effects involves interaction with specific molecular targets and pathways. The ethynyl group on the phenyl ring can participate in conjugation reactions, enhancing the compound's biological activity. The pyrazole ring can act as a ligand, binding to metal ions or enzymes, thereby influencing various biochemical processes.

Comparison with Similar Compounds

1-Ethyl-4-(3-ethynyl-phenyl)-1H-pyrazole is unique due to its specific structural features, such as the presence of the ethynyl group and the ethyl group on the pyrazole ring. Similar compounds include:

  • 1-Methyl-4-(3-ethynyl-phenyl)-1H-pyrazole: Similar structure but with a methyl group instead of ethyl.

  • 4-(3-Ethynyl-phenyl)-1H-pyrazole: Lacks the ethyl group at the 4-position.

  • 1-Ethyl-4-(3-phenyl-phenyl)-1H-pyrazole: Different substituent on the phenyl ring.

These compounds may exhibit varying degrees of biological activity and chemical reactivity due to differences in their molecular structures.

Properties

IUPAC Name

1-ethyl-4-(3-ethynylphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-3-11-6-5-7-12(8-11)13-9-14-15(4-2)10-13/h1,5-10H,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTWISZNFKFBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=CC=CC(=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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